molecular formula C28H16N2O4 B14270912 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone CAS No. 139357-02-1

2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone

Cat. No.: B14270912
CAS No.: 139357-02-1
M. Wt: 444.4 g/mol
InChI Key: XMYXVBYAATVHLC-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a naphthoquinoxaline core with diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone typically involves the condensation of o-phenylenediamine with benzil in the presence of a suitable catalyst. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of bi-catalyzed oxidative coupling methods . These methods aim to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

CAS No.

139357-02-1

Molecular Formula

C28H16N2O4

Molecular Weight

444.4 g/mol

IUPAC Name

2,3-diphenyl-1,4-dihydronaphtho[3,2-g]quinoxaline-5,6,11,12-tetrone

InChI

InChI=1S/C28H16N2O4/c31-25-17-13-7-8-14-18(17)26(32)20-19(25)27(33)23-24(28(20)34)30-22(16-11-5-2-6-12-16)21(29-23)15-9-3-1-4-10-15/h1-14,29-30H

InChI Key

XMYXVBYAATVHLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C(N2)C(=O)C4=C(C3=O)C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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